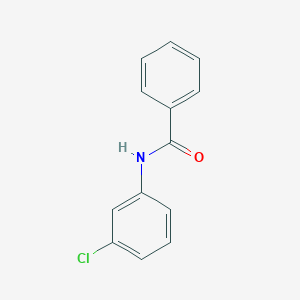

N-(3-Chlorophenyl)benzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMMPLSOWUBZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041482 | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6004-21-3 | |

| Record name | N-(3-Chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6004-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(3-Chlorophenyl)benzamide via Schotten-Baumann Acylation

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Benzanilide Scaffold

The benzanilide structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Its prevalence stems from the amide linkage's unique ability to act as a rigid, planar hydrogen-bond donor-acceptor unit, facilitating precise molecular interactions with biological targets. N-(3-Chlorophenyl)benzamide, the subject of this guide, serves not only as a valuable synthetic intermediate but also as a representative member of a class of compounds investigated for diverse therapeutic applications, including antiviral and anticonvulsant activities.[1][2] This guide provides a detailed, mechanistically-grounded protocol for its synthesis, emphasizing the causality behind experimental choices to ensure reproducibility and safety.

The Underlying Chemistry: A Mechanistic Dissection of the Schotten-Baumann Reaction

The synthesis of N-(3-Chlorophenyl)benzamide from 3-chloroaniline and benzoyl chloride is a classic example of the Schotten-Baumann reaction, first described in 1883.[3][4] This reaction is a robust method for forming amide bonds via the acylation of an amine with an acyl chloride.[5] Understanding the mechanism is paramount to appreciating the role of each reagent and condition.

The reaction proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 3-chloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

A critical component of this reaction is the presence of a base.[4] The reaction generates one equivalent of hydrochloric acid (HCl). Without a base, this acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][6] The base, typically aqueous sodium hydroxide or an organic base like pyridine or triethylamine, serves two essential functions:

-

Neutralization: It stoichiometrically neutralizes the HCl byproduct, preventing the deactivation of the amine nucleophile.[4][5]

-

Equilibrium Shift: By consuming the acid, it drives the reaction equilibrium toward the formation of the amide product.[4]

The "Schotten-Baumann conditions" often refer to a two-phase system (e.g., dichloromethane and water), where the reactants and product remain in the organic phase while the base in the aqueous phase neutralizes the generated acid.[3]

Sources

- 1. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Schotten-Baumann_reaction [chemeurope.com]

- 4. byjus.com [byjus.com]

- 5. testbook.com [testbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Schotten-Baumann Synthesis of N-(3-Chlorophenyl)benzamide

This guide provides a comprehensive overview of the Schotten-Baumann reaction, with a specific focus on the synthesis of N-(3-Chlorophenyl)benzamide. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document will delve into the reaction's mechanistic underpinnings, provide a detailed experimental protocol, and address critical safety considerations.

The Schotten-Baumann Reaction: A Cornerstone of Amide Synthesis

The Schotten-Baumann reaction, named after its discoverers Carl Schotten and Eugen Baumann, is a highly reliable and versatile method for the synthesis of amides from amines and acid chlorides.[1][2] It is also applicable to the formation of esters from alcohols and phenols.[3][4] The reaction is typically conducted under biphasic conditions, involving an organic solvent to dissolve the reactants and an aqueous phase containing a base.[1][5]

The fundamental role of the base, commonly an aqueous solution of sodium hydroxide (NaOH), is twofold. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[6][7] This is crucial because the HCl would otherwise react with the starting amine, forming an unreactive ammonium salt and thereby reducing the yield.[8] Secondly, by consuming the acid byproduct, the base drives the reaction equilibrium towards the formation of the amide product.[6][7] These characteristic biphasic, basic conditions are often referred to as "Schotten-Baumann conditions".[1][8]

Synthesis of N-(3-Chlorophenyl)benzamide: Mechanism and Rationale

The synthesis of N-(3-Chlorophenyl)benzamide from 3-chloroaniline and benzoyl chloride serves as an excellent case study for the Schotten-Baumann reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Overall Reaction:

Mechanistic Steps:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3-chloroaniline attacking the electrophilic carbonyl carbon of benzoyl chloride.[3] This forms a tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of a chloride ion.

-

Deprotonation: The resulting protonated amide is then deprotonated by the hydroxide ion (from NaOH) present in the aqueous phase. This step is essential as it regenerates the neutral amide product and produces water.

-

Acid Neutralization: The liberated chloride ion and the proton abstracted from the amide (or any HCl formed) are neutralized by the sodium hydroxide, forming sodium chloride and water.[7]

The choice of reactants is dictated by the desired product. Benzoyl chloride provides the benzoyl moiety, while 3-chloroaniline serves as the source of the 3-chlorophenylamino group. The aqueous base is critical for the reasons outlined above, ensuring a high yield of the desired N-(3-Chlorophenyl)benzamide.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of N-(3-Chlorophenyl)benzamide.

Materials and Reagents

| Compound | Molecular Weight ( g/mol ) | Amount | Moles | Molar Equiv. |

| 3-Chloroaniline | 127.57 | 2.55 g | 0.02 | 1.0 |

| Benzoyl Chloride | 140.57 | 2.81 g (2.33 mL) | 0.02 | 1.0 |

| Sodium Hydroxide | 40.00 | 2.4 g | 0.06 | 3.0 |

| Dichloromethane | - | 50 mL | - | - |

| Distilled Water | - | 60 mL | - | - |

Step-by-Step Procedure

-

Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2.55 g (0.02 mol) of 3-chloroaniline in 30 mL of dichloromethane.

-

Preparation of Aqueous Base: In a separate beaker, dissolve 2.4 g (0.06 mol) of sodium hydroxide in 60 mL of distilled water. Cool the solution to room temperature.

-

Reaction Setup: Place the Erlenmeyer flask containing the 3-chloroaniline solution in an ice bath on a magnetic stirrer and begin vigorous stirring to create an emulsion between the two immiscible phases.

-

Addition of Reagents: Slowly and simultaneously add the 10% aqueous sodium hydroxide solution and 2.81 g (0.02 mol) of benzoyl chloride dropwise to the stirred amine solution over a period of 15-20 minutes. The rate of addition should be controlled to keep the temperature of the reaction mixture below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir the mixture vigorously for an additional 30-40 minutes to ensure the reaction goes to completion. The absence of the pungent smell of benzoyl chloride is a good indicator that the reaction is complete.[3]

-

Product Isolation (Workup):

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the lower organic (dichloromethane) layer.

-

Wash the organic layer sequentially with 25 mL of 1 M HCl, 25 mL of saturated sodium bicarbonate solution, and finally with 25 mL of brine (saturated NaCl solution).[5]

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal and Recrystallization:

-

Filter the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude solid product.

-

Recrystallize the crude N-(3-Chlorophenyl)benzamide from ethanol to obtain purified crystals.[9]

-

-

Characterization: The purity of the final product can be confirmed by determining its melting point and through spectroscopic analysis (e.g., IR, ¹H-NMR, ¹³C-NMR).[9][10]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-(3-Chlorophenyl)benzamide.

Critical Safety Considerations

It is imperative to handle the chemicals involved in this synthesis with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

-

Benzoyl Chloride: This compound is highly corrosive and causes severe skin burns and eye damage.[11][12] It is a lachrymator, meaning it irritates the eyes and causes tears.[13] Inhalation can be fatal.[11] It reacts violently with water, alcohols, and bases.[13][14]

-

PPE: Chemical-resistant gloves (e.g., fluoro rubber), chemical splash goggles, a face shield, and a lab coat are mandatory.[11][15]

-

Handling: Always handle in a chemical fume hood.[14] Avoid contact with skin and eyes and do not breathe the vapors.[11] Keep away from moisture.[14]

-

First Aid: In case of skin contact, immediately flood the affected area with water and remove contaminated clothing.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move to fresh air and get immediate medical help.[11]

-

-

3-Chloroaniline: This substance is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage and is suspected of causing genetic defects and cancer. It is also very toxic to aquatic life.

-

Sodium Hydroxide: NaOH is a corrosive solid that can cause severe burns to the skin and eyes.

-

Dichloromethane: This is a volatile solvent and is a suspected carcinogen. Handle with care to minimize inhalation and skin contact.

Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Conclusion

The Schotten-Baumann reaction is a robust and efficient method for the synthesis of amides, and its application in the preparation of N-(3-Chlorophenyl)benzamide is a clear demonstration of its utility. By understanding the underlying mechanism and adhering to a carefully planned experimental protocol with stringent safety measures, researchers can reliably synthesize this and other valuable amide compounds. The biphasic nature of the reaction provides a practical framework for high-yield acylation of amines, solidifying its importance in the toolkit of synthetic organic chemists.

References

-

N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (n.d.). Retrieved from [Link]

-

Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23). Retrieved from [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (2023, May 12). Retrieved from [Link]

-

Schotten–Baumann reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

Schotten Baumann Reaction - BYJU'S. (2019, November 17). Retrieved from [Link]

-

Safety Data Sheet: Benzoyl chloride - Carl ROTH. (n.d.). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET Benzoyl chloride - LASEC. (n.d.). Retrieved from [Link]

-

Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. (n.d.).

-

N-(3-Chlorophenyl)benzamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

What is the Schottan-Baumann reaction? - Quora. (2020, July 2). Retrieved from [Link]

-

Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020, August 1). Retrieved from [Link]

-

Chemistry Schotten Baumann Reaction - Sathee NEET. (n.d.). Retrieved from [Link]

-

N-(3-chlorophenyl)benzamide (C13H10ClNO) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 3. chemistnotes.com [chemistnotes.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. N-(3-Chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. cdn.lasec.co.za [cdn.lasec.co.za]

- 15. carlroth.com [carlroth.com]

N-(3-Chlorophenyl)benzamide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(3-Chlorophenyl)benzamide

Abstract

This technical guide provides a comprehensive, research-level walkthrough of the structural analysis of N-(3-Chlorophenyl)benzamide, a molecule of significant interest in chemical synthesis and materials science. We navigate the complete analytical pipeline, from chemical synthesis and single-crystal growth to definitive structure elucidation by X-ray diffraction (XRD). A central focus is the compound's documented polymorphism, offering a comparative analysis of its orthorhombic and monoclinic forms. Beyond experimental determination, this guide delves into advanced computational methodologies, including Hirshfeld surface analysis for quantifying intermolecular interactions and Density Functional Theory (DFT) for correlating experimental geometry with theoretical models. The protocols and analyses are presented with the causality and self-validation principles required in modern drug development and materials research, serving as a robust reference for scientists in the field.

Foundational Chemistry: Synthesis and Crystallogenesis

The journey to structural elucidation begins with the molecule's creation. A pure, well-characterized compound is the prerequisite for growing high-quality single crystals. The synthesis of N-(3-Chlorophenyl)benzamide is typically achieved via a classic Schotten-Baumann reaction, a reliable method for forming amide bonds.

Rationale for Method Selection

The reaction between an acyl chloride (benzoyl chloride) and an amine (3-chloroaniline) is selected for its high efficiency and yield. The subsequent crystallization process is the most critical step; the solvent system and evaporation rate are meticulously controlled to allow for the slow, ordered molecular packing necessary for a single crystal suitable for diffraction analysis. Slow evaporation from an ethanolic solution has been shown to reliably produce crystals of the orthorhombic polymorph.[1][2]

Experimental Protocol: Synthesis

A generalized protocol adapted from established methods is as follows[3]:

-

Reactant Preparation: Dissolve 3-chloroaniline (3.5 mmol) in chloroform (CHCl₃).

-

Reaction Initiation: Under a nitrogen atmosphere, add freshly distilled benzoyl chloride (1 mmol) to the solution.

-

Reflux: Heat the mixture to reflux for approximately 2.5 hours to ensure the reaction proceeds to completion.

-

Work-up: After cooling, dilute the reaction mixture with additional CHCl₃ and wash sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃ to remove unreacted starting materials and byproducts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Crystallization

-

Dissolution: Dissolve the crude N-(3-Chlorophenyl)benzamide product in a minimal volume of absolute ethanol at a slightly elevated temperature.

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

-

Crystal Harvesting: Collect the resulting colorless, rod-like single crystals for subsequent analysis.[2]

The following workflow illustrates the path from reactants to analysis-ready crystals.

Caption: Synthesis and Crystallization Workflow for N-(3-Chlorophenyl)benzamide.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[4] By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms, we can solve and refine a model of the molecular and crystal structure.

N-(3-Chlorophenyl)benzamide is known to exhibit polymorphism, crystallizing in at least two different forms: an orthorhombic and a monoclinic system.[1][3] This phenomenon is of immense importance in drug development, as different polymorphs can have distinct physical properties, including solubility and stability.

Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer, such as an Oxford Diffraction Xcalibur, typically with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 90 K or 295 K).[1][3]

-

Data Reduction: The raw diffraction data is processed (integrated and scaled), and an absorption correction is applied.[1]

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method. Hydrogen atoms are typically placed in geometrically calculated positions.[1] The quality of the final model is assessed using metrics like the R-factor, weighted R-factor (wR²), and goodness-of-fit (S).[1][3]

Comparative Crystallographic Data

The key distinction between the two polymorphs lies in their crystal packing and symmetry, which is reflected in their unit cell parameters and space groups.

| Parameter | Orthorhombic Polymorph[1] | Monoclinic Polymorph[3] |

| Formula | C₁₃H₁₀ClNO | C₁₃H₁₀ClNO |

| Molar Mass | 231.67 g/mol | 231.67 g/mol |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 9.3585 (2) | 12.5598 (17) |

| b (Å) | 9.7851 (2) | 10.2782 (14) |

| c (Å) | 25.1419 (6) | 9.0788 (13) |

| β (°) | 90 | 109.421 (5) |

| Volume (ų) | 2302.34 (9) | 1105.3 (3) |

| Z (Molecules/cell) | 8 | 4 |

| Temperature (K) | 295 (2) | 90 |

| Final R₁ [I > 2σ(I)] | 0.038 | 0.041 |

Molecular and Supramolecular Architecture

Analysis of the refined crystal structures reveals detailed insights into both the conformation of the individual molecule and the manner in which molecules pack together in the crystal lattice.

Molecular Conformation

The most striking difference between the two polymorphs is the relative orientation of the two aromatic rings.

-

In the orthorhombic form, the dihedral angle between the benzoyl ring and the 3-chlorophenyl ring is 61.0 (1)°.[1][5]

-

In the monoclinic form, the rings are nearly coplanar, with a much smaller dihedral angle of 8.90 (13)°.[3]

Despite this major conformational difference, other key features are conserved. In both polymorphs, the amide group (–NHCO–) is relatively planar with the benzoyl ring, with dihedral angles of 18.2 (2)° (orthorhombic) and 15.8 (7)° (monoclinic).[1][3] Furthermore, the conformation of the N—H bond is consistently anti to the meta-chloro substituent on the aniline ring in both structures.[1][3]

Supramolecular Assembly: Hydrogen Bonding

In both polymorphs, the dominant intermolecular interaction is a classic N—H⋯O hydrogen bond. This interaction links the amide hydrogen of one molecule to the carbonyl oxygen of a neighboring molecule. This robust and directional interaction organizes the molecules into infinite one-dimensional chains.[1][3]

Caption: N—H⋯O Hydrogen Bond Motif forming molecular chains.

Quantitative Insights via Computational Chemistry

To complement the experimental XRD data, computational methods are employed to quantify intermolecular forces and explore the molecule's electronic properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal.[6][7] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are plotted on a 2D "fingerprint plot," where different types of interactions appear in distinct regions.

4.1.1. Investigative Protocol

-

Input: Start with the crystallographic information file (.cif) obtained from the SC-XRD refinement.

-

Surface Generation: Use software like CrystalExplorer to calculate the Hirshfeld surface and its properties (dₑ, dᵢ, dₙₒᵣₘ).

-

Fingerprint Plotting: Generate 2D fingerprint plots that summarize all intermolecular contacts. The plots can be deconstructed to show the percentage contribution of specific atom-pair contacts (e.g., H···H, O···H, C···H).

This analysis reveals the quantitative contributions of different interactions to the crystal packing, confirming the primacy of the N—H⋯O hydrogen bonds (seen as sharp spikes in the O···H region of the plot) and detailing the weaker, less-directional van der Waals forces.[6][8]

Caption: Conceptual Diagram of a Molecular Electrostatic Potential (MEP) Map.

Conclusion

The structural analysis of N-(3-Chlorophenyl)benzamide offers a compelling case study in the synergy between experimental and computational chemistry. Single-crystal X-ray diffraction unequivocally establishes its molecular structure and reveals the existence of at least two distinct polymorphs, differing primarily in their intermolecular ring orientation. This polymorphism underscores the critical need for thorough solid-state characterization in pharmaceutical and materials science. Advanced techniques such as Hirshfeld surface analysis and DFT calculations further enrich this picture, allowing for the quantification of the subtle intermolecular forces that govern crystal packing and providing a theoretical framework to understand the molecule's inherent chemical properties. This integrated approach provides a robust, self-validating system for structural elucidation that is essential for modern chemical research.

References

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). N-(3-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o462. [Link]

-

Gowda, B. T., Kožíšek, J., Tokarčík, M., & Palenik, G. J. (2008). 3-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1777. [Link]

-

Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Narayana, B. (2010). A monoclinic polymorph of N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2808. [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., Al-Qtaitat, A. I., Al-Shurafat, A. O., & Al-faqih, M. A. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1802. [Link]

-

Ayoob, M. M., Hawaiz, F. E., & Dege, N. (2023). Structural Investigation and Hirshfeld Surface Analysis of N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide. Journal of Structural Chemistry, 64(6), 1049-1058. [Link]

-

Ravindra, V. Z., Yathirajan, H. S., Narayana, B., Sarojini, B. K., & Jasinski, J. P. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o406. [Link]

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). N-(3-Chlorophenyl)benzamide. ResearchGate. [Link]

-

Ayoob, M. M., Hawaiz, F. E., Dege, N., & Kansız, S. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL)-2-(3-NITRO-BENZAMIDE) BENZAMIDE. Semantic Scholar. [Link]

-

Mary, Y. S., Sebastian, S., & Joe, I. H. (2022). An Investigation on the Molecular Structure, Anti-Inflammatory Ability of (E)-3-(3-Chlorophenyl)-N-(4-Hydroxy-3-Methoxy Benzyl) Acryl Amide: DFT Calculations and Docking Simulations. Taylor & Francis Online, 49(1), 1-20. [Link]

-

Akhter, S., Choudhary, M. I., Siddiqui, H., & Yousuf, S. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1026–1029. [Link]

-

Wang, Y., Ju, M., & Wei, Z. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1506–1510. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). X-ray Diffraction and Characterisation of Materials. Grainger College of Engineering. [Link]

-

Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

Sources

- 1. N-(3-Chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A monoclinic polymorph of N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcd.ie [tcd.ie]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of N-(3-Chlorophenyl)benzamide in organic solvents

An In-Depth Technical Guide to the Solubility of N-(3-Chlorophenyl)benzamide in Organic Solvents

Introduction: Contextualizing the Challenge

N-(3-Chlorophenyl)benzamide is an amide derivative with a molecular structure that presents interesting challenges and opportunities for solubility modulation. As a key intermediate in organic synthesis, its utility in reaction chemistry, purification, crystallization, and formulation is fundamentally governed by its interaction with various solvent systems. In sectors such as pharmaceutical development and materials science, understanding and predicting solubility is not merely an academic exercise; it is a critical parameter that dictates process efficiency, product purity, and bioavailability.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a framework for understanding the why behind the solubility behavior of N-(3-Chlorophenyl)benzamide. We will delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of its dissolution, present a robust experimental protocol for solubility determination, and analyze its expected behavior across a spectrum of common organic solvents. This document is designed for the practicing researcher who requires both a theoretical foundation and a practical methodology for their work.

Part 1: Physicochemical Profile of N-(3-Chlorophenyl)benzamide

To understand how a solute dissolves, we must first understand the solute itself. The structure of N-(3-Chlorophenyl)benzamide features a central amide linkage, a polar and rigid group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This is flanked by two aromatic rings: a benzoyl group and a 3-chlorophenyl group.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClNO | N/A |

| Molar Mass | 231.68 g/mol | N/A |

| Melting Point | 122-125 °C | |

| Appearance | White to off-white crystalline solid | |

| Calculated logP | 3.6 - 4.1 |

The relatively high melting point suggests strong crystal lattice energy, a significant hurdle that any solvent must overcome to achieve dissolution. The calculated logP (a measure of lipophilicity) indicates a preference for non-aqueous environments, yet the presence of the amide group ensures that polarity and hydrogen bonding capabilities of the solvent will play a decisive role.

Part 2: Theoretical Framework for Solubility

The dissolution of a crystalline solid like N-(3-Chlorophenyl)benzamide is an equilibrium process governed by two primary energetic considerations:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when solute molecules are stabilized by interactions with solvent molecules.

Dissolution is favorable when the solvation energy is sufficient to overcome the lattice energy. The specific interactions at play are dictated by the principles of "like dissolves like," which can be dissected into more precise intermolecular forces.

Key Solute-Solvent Interactions:

-

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Solvents that are either hydrogen bond donors (HBD), like alcohols, or acceptors (HBA), like ethers and ketones, can engage with these sites. Protic solvents (e.g., methanol, ethanol) are particularly effective as they can act as both.

-

Dipole-Dipole Interactions: The amide linkage possesses a significant dipole moment. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), have large dipole moments and can effectively solvate the polar regions of the molecule.

-

Van der Waals Forces (London Dispersion Forces): The two aromatic rings provide a large, nonpolar surface area. These regions will interact favorably with nonpolar or moderately polar solvents through transient-induced dipoles. Solvents like toluene or dichloromethane can leverage these interactions.

-

Pi-Pi Stacking: The aromatic rings can potentially interact with aromatic solvents (e.g., toluene, benzene) through pi-pi stacking, offering an additional mode of stabilization.

The chlorine substituent on the phenyl ring adds a layer of complexity. It is an electron-withdrawing group, which can subtly modulate the electron density of the aromatic system and the acidity of the N-H proton. It also adds to the molecular volume and weak polar interactions.

Caption: Key intermolecular forces between N-(3-Chlorophenyl)benzamide and solvent classes.

Part 3: Gold-Standard Protocol for Experimental Solubility Determination

Theoretical prediction is invaluable, but it is not a substitute for empirical data. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and directness.

Objective: To determine the equilibrium solubility of N-(3-Chlorophenyl)benzamide in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

N-(3-Chlorophenyl)benzamide (purity > 98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(3-Chlorophenyl)benzamide to a series of vials. The excess is critical to ensure that equilibrium with the solid phase is achieved. A good starting point is to add approximately 100 mg of solid to 5 mL of the solvent.

-

Precisely record the volume or mass of the solvent added to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C / 298.15 K).

-

Agitate the samples for a predetermined period. Causality: The goal is to reach equilibrium, where the rate of dissolution equals the rate of precipitation. For crystalline compounds like this, 24-48 hours is a typical starting point. A preliminary kinetic study (sampling at 12, 24, 48, and 72 hours) is recommended to definitively establish the time to equilibrium.

-

-

Sample Preparation & Analysis:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. Causality: This allows the excess, undissolved solid to settle, preventing contamination of the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Trustworthiness: This step is crucial. Filtration removes any microscopic solid particles that could otherwise lead to an overestimation of solubility. The filter must be chemically inert to the solvent.

-

Dilute the filtered sample to a known volume with the same solvent to bring its concentration into the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of N-(3-Chlorophenyl)benzamide in the chosen solvent.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UV-Vis method. The wavelength for detection should be set to the λ_max of the compound to ensure maximum sensitivity.

-

Construct a calibration curve by plotting absorbance/peak area versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Perform the experiment in triplicate to ensure reproducibility and report the result as mean ± standard deviation.

-

Caption: Isothermal shake-flask experimental workflow for solubility determination.

Part 4: Predictive Analysis and Expected Solubility Trends

The following table synthesizes solvent properties with a qualitative prediction for the solubility of N-(3-Chlorophenyl)benzamide.

| Solvent | Class | Key Properties | Predicted Solubility | Rationale |

| Water | Polar Protic | High polarity, Strong HBD/HBA | Very Low | The molecule's large nonpolar surface area (logP ~4) dominates, making it too lipophilic to be effectively solvated by water despite the amide group. |

| Methanol / Ethanol | Polar Protic | Moderate polarity, HBD/HBA | Moderate | Can engage in hydrogen bonding with the amide group. The alkyl chain provides some nonpolar character to interact with the aromatic rings. |

| Acetone | Polar Aprotic | Moderate polarity, HBA | Moderate to High | The strong carbonyl H-bond acceptor can interact with the N-H group, and its dipole moment can solvate the amide. Good balance of polar and nonpolar character. |

| Dichloromethane (DCM) | Halogenated | Low polarity, Weak HBA | Moderate | Effective at solvating large organic molecules through dispersion forces. Its weak polarity can interact with the dipole of the amide. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High polarity, Strong HBA | High | An excellent solvent for amides. Its strong dipole and H-bond accepting carbonyl group effectively solvate both polar and nonpolar regions of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High polarity, Very Strong HBA | High | Similar to DMF, DMSO is a powerful, highly polar solvent capable of disrupting the crystal lattice and strongly solvating the amide group. |

| Toluene | Aromatic | Nonpolar | Low to Moderate | Can interact favorably with the two aromatic rings via van der Waals forces and pi-pi stacking, but lacks the polarity and H-bonding ability to effectively solvate the amide linkage. |

| Hexane / Heptane | Aliphatic | Nonpolar | Very Low | Lacks any significant polar or specific interactions needed to overcome the strong crystal lattice energy and solvate the polar amide group. |

Conclusion

The solubility of N-(3-Chlorophenyl)benzamide is a complex interplay between its high crystal lattice energy and its capacity for varied intermolecular interactions. While its lipophilic character (logP ~4) dictates poor aqueous solubility, its central amide functionality opens the door to significant solubility in polar aprotic solvents like DMF and DMSO, which are adept at solvating the polar core. Polar protic solvents like methanol and moderately polar solvents like acetone are predicted to offer moderate solubility, striking a balance between hydrogen bonding and bulk solvation.

This guide provides the theoretical foundation and a robust experimental blueprint for any researcher tasked with characterizing or utilizing N-(3-Chlorophenyl)benzamide. The provided shake-flask protocol represents a self-validating system for generating reliable, publication-quality data. By combining a predictive, theory-based approach with rigorous experimental verification, scientists can confidently navigate the challenges of solvent selection for this and other related compounds in their research and development endeavors.

References

-

N-(3-chlorophenyl)benzamide. PubChem Compound Summary for CID 79848. [Link]

- Klochkov, V. V., Ksenofontov, A. A., & Ovchinnikov, I. V. (1998). Solubility of Isomeric Chlorobenzanilides in N,N-Dimethylformamide. Russian Journal of General Chemistry, 68(5), 754-755. [This is a citation to a specific scientific article. A direct link to the full text may require a subscription. A general search on Google Scholar for the title can often locate the abstract or accessible versions.]

An In-depth Technical Guide to the Melting Point of N-(3-Chlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sharp Melting Point

In the realm of pharmaceutical and chemical sciences, the melting point is a fundamental physical property that serves as a primary indicator of a compound's purity and identity. For a crystalline solid like N-(3-Chlorophenyl)benzamide, a sharp and well-defined melting point range is a hallmark of high purity. Conversely, a broad melting range often suggests the presence of impurities, which can significantly impact a compound's biological activity, stability, and formulation characteristics. Therefore, the precise determination of the melting point is a critical step in the synthesis, purification, and quality control of this and other analogous compounds.

This guide will delve into the theoretical underpinnings of melting point behavior, provide detailed protocols for the synthesis and purification of N-(3-Chlorophenyl)benzamide, and outline the instrumental methods for an accurate melting point determination, with a focus on Differential Scanning Calorimetry (DSC).

Physicochemical Properties of N-(3-Chlorophenyl)benzamide

| Property | Value | Source |

| Chemical Name | N-(3-Chlorophenyl)benzamide | |

| CAS Number | 6004-21-3 | [1][2] |

| Molecular Formula | C₁₃H₁₀ClNO | [1][2][3] |

| Molecular Weight | 231.68 g/mol | [2] |

| Appearance | Off-white to white solid | |

| Melting Point | Not explicitly reported in cited literature |

Factors Influencing the Melting Point of N-(3-Chlorophenyl)benzamide

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice. Several factors can influence these forces and, consequently, the melting point of N-(3-Chlorophenyl)benzamide.

Intermolecular Forces

The primary intermolecular forces at play in N-(3-Chlorophenyl)benzamide are:

-

Hydrogen Bonding: The amide functional group (-CONH-) allows for hydrogen bonding between the hydrogen atom of the N-H group of one molecule and the oxygen atom of the C=O group of a neighboring molecule. This is a relatively strong intermolecular force that significantly contributes to a higher melting point.

-

Dipole-Dipole Interactions: The presence of the polar C=O, N-H, and C-Cl bonds creates permanent dipoles in the molecule, leading to dipole-dipole interactions between adjacent molecules.

-

Van der Waals Forces: These are weaker, non-specific attractive forces that exist between all molecules and increase with the size and surface area of the molecule.

The collective effect of these forces determines the energy required to break the crystal lattice and transition the compound from a solid to a liquid state.

Molecular Structure and Symmetry

The molecular structure of N-(3-Chlorophenyl)benzamide, with its two aromatic rings, provides a relatively large surface area for intermolecular interactions. The planarity of the amide bond and the phenyl rings can allow for efficient packing in the crystal lattice. The position of the chlorine atom on the phenyl ring can also influence the crystal packing and, therefore, the melting point.

The Impact of Impurities

The presence of impurities disrupts the regular arrangement of molecules in the crystal lattice.[4] This disruption weakens the intermolecular forces, resulting in a lower and broader melting point range, a phenomenon known as melting point depression.[4] Therefore, a sharp melting point is a reliable indicator of the purity of a synthesized batch of N-(3-Chlorophenyl)benzamide.

Synthesis and Purification of N-(3-Chlorophenyl)benzamide: A Protocol for Achieving High Purity

The synthesis of N-(3-Chlorophenyl)benzamide typically involves the acylation of 3-chloroaniline with benzoyl chloride. The purity of the final product is paramount for obtaining a sharp and accurate melting point. The following protocol is based on established methods for the synthesis of similar benzamides.

Synthesis Protocol

This procedure details the synthesis of a monoclinic polymorph of N-(3-Chlorophenyl)benzamide.

Materials:

-

Benzoyl chloride

-

3-Chloroaniline

-

Chloroform (CHCl₃)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve freshly distilled benzoyl chloride (1 mmol) in chloroform.

-

Add 3-chloroaniline (3.5 mmol) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 2.5 hours.

-

After cooling to room temperature, dilute the reaction mixture with chloroform.

-

Wash the organic layer consecutively with 1 M aqueous HCl and saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a crucial step to remove impurities and obtain a highly pure crystalline product, which is essential for an accurate melting point determination.

Procedure:

-

Dissolve the crude N-(3-Chlorophenyl)benzamide residue in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the colorless crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals thoroughly to remove any residual solvent.

The expected elemental analysis for the purified product is: C, 67.39%; H, 4.35%; N, 6.05%. Found values should be in close agreement with these calculated values to confirm the identity and purity of the compound.

Accurate Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for the precise determination of the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Principle of DSC

In a DSC experiment, the sample and an inert reference (usually an empty pan) are subjected to a controlled temperature program. When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process), resulting in a difference in heat flow between the sample and the reference. This difference is detected and recorded as a peak on the DSC thermogram. The onset temperature of the melting peak is typically reported as the melting point.

Experimental Protocol for DSC Analysis

Instrumentation:

-

A calibrated Differential Scanning Calorimeter.

-

Aluminum or hermetically sealed sample pans.

-

A microbalance for accurate sample weighing.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified and dried N-(3-Chlorophenyl)benzamide into a DSC sample pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the starting temperature well below the expected melting point (e.g., 25 °C).

-

Set the ending temperature well above the expected melting point (e.g., 200 °C).

-

Select a heating rate, typically 10 °C/min for standard analysis.

-

Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature of the melting endotherm. The peak temperature and the area under the peak (enthalpy of fusion) can also provide valuable information about the thermal properties of the compound.

Interpreting the DSC Thermogram of N-(3-Chlorophenyl)benzamide

A representative DSC thermogram of a pure sample of N-(3-Chlorophenyl)benzamide would be expected to show a single, sharp endothermic peak corresponding to its melting transition. The onset of this peak provides the most accurate value for the melting point. A broad peak or the presence of multiple peaks would suggest the presence of impurities or different polymorphic forms of the compound.

// Axes " " [pos="0,3!"]; " " [pos="5,0!"]; " " -> " " [label="Temperature (°C)", pos="2.5,-0.5!"]; " " -> " " [label="Heat Flow (mW)", pos="-1,1.5!", angle=90];

// Baseline and Peak " " [pos="0.5,1!"]; " " [pos="2,1!"]; " " -> " " [style=dashed]; " " [pos="3.5,2.5!"]; " " -> " " [label="Melting\nEndotherm", color="#EA4335", fontcolor="#EA4335"]; " " [pos="4.5,1!"]; " " -> " " [style=dashed]; " " [pos="2.2,1.1!"]; " " -> " " [label="Onset = Melting Point", style=dotted, color="#4285F4", fontcolor="#4285F4"]; " " [pos="3,1.75!"]; " " -> " " [label="Peak Area =\nEnthalpy of Fusion", style=dotted, color="#34A853", fontcolor="#34A853"];

// Curve " " [pos="0.5,1!"]; " " [pos="2,1!"]; " " [pos="3,2.5!"]; " " [pos="4.5,1!"]; " " -> " " -> " " -> " " [splines=true, color="#202124"]; } Caption: Idealized DSC Thermogram for N-(3-Chlorophenyl)benzamide.

Conclusion

The melting point of N-(3-Chlorophenyl)benzamide is a critical parameter for its identity and purity assessment. This technical guide has provided a comprehensive overview of the factors influencing this property, a detailed protocol for its synthesis and purification, and a robust methodology for its accurate determination using Differential Scanning Calorimetry. For researchers and professionals in drug development, a thorough understanding and precise measurement of the melting point are indispensable for ensuring the quality, consistency, and reliability of this compound in its intended applications. While a specific experimental value is not prevalent in the readily available literature, the protocols and theoretical framework presented here provide a solid foundation for its determination and interpretation.

References

-

Chemsrc. Benzamide, N- (3-chlorophenyl)- | CAS#:6004-21-3. Available at: [Link]. Accessed January 21, 2026.

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). N-(3-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o462. Available at: [Link].

-

Cheméo. Chemical Properties of Benzamide, N-(3-chlorophenyl)-4-chloro-. Available at: [Link]. Accessed January 21, 2026.

-

PubChem. N-(3-Chlorophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]. Accessed January 21, 2026.

-

Al-Hourani, B. J., Al-Bawab, A. Q., & Al-Awaida, W. J. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1802. Available at: [Link].

-

PubChem. Benzamide, N-(3-chlorophenyl)-4-nitro-. National Center for Biotechnology Information. Available at: [Link]. Accessed January 21, 2026.

-

Amerigo Scientific. N-(3-Chlorophenyl)benzamide. Available at: [Link]. Accessed January 21, 2026.

-

PubChemLite. N-(3-chlorophenyl)benzamide (C13H10ClNO). Available at: [Link]. Accessed January 21, 2026.

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). N-(3-Chlorophenyl)benzamide. ResearchGate. Available at: [Link]. Accessed January 21, 2026.

-

Cheméo. Chemical Properties of Benzamide, N-(3-chlorophenyl)-3-fluoro-. Available at: [Link]. Accessed January 21, 2026.

-

Cheméo. Chemical Properties of Benzamide, N-(3-chlorophenyl)-3-methoxy-. Available at: [Link]. Accessed January 21, 2026.

-

Khan, I., & Ali, S. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ACS Omega. Available at: [Link].

-

Stenutz. 3-chlorobenzamide. Available at: [Link]. Accessed January 21, 2026.

Sources

- 1. Benzamide, N- (3-chlorophenyl) | CAS#:6004-21-3 | Chemsrc [chemsrc.com]

- 2. N-(3-Chlorophenyl)benzamide - Amerigo Scientific [amerigoscientific.com]

- 3. PubChemLite - N-(3-chlorophenyl)benzamide (C13H10ClNO) [pubchemlite.lcsb.uni.lu]

- 4. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(3-Chlorophenyl)benzamide (CAS: 6004-21-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-Chlorophenyl)benzamide, a halogenated aromatic amide of interest in medicinal chemistry and materials science. The document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines its analytical characterization, and discusses its structural intricacies based on crystallographic studies.

Molecular Identity and Chemical Properties

N-(3-Chlorophenyl)benzamide is an organic compound featuring a benzamide core substituted with a 3-chlorophenyl group on the nitrogen atom. This substitution pattern influences the molecule's electronic properties, crystal packing, and potential biological activity.

Table 1: Chemical and Physical Properties of N-(3-Chlorophenyl)benzamide

| Property | Value | Source(s) |

| CAS Number | 6004-21-3 | N/A |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| Boiling Point | 275.6 °C at 760 mmHg | N/A |

| Density | 1.285 g/cm³ | N/A |

| Flash Point | 120.5 °C | N/A |

| Appearance | White to off-white crystalline powder (expected) | [2] |

Synthesis of N-(3-Chlorophenyl)benzamide

The synthesis of N-(3-Chlorophenyl)benzamide is typically achieved via a Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[3] This robust and high-yielding method is a cornerstone of amide synthesis in organic chemistry.

Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from commercially available precursors.

Caption: Synthesis workflow for N-(3-Chlorophenyl)benzamide.

Detailed Experimental Protocol

Materials:

-

3-Chloroaniline (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloroaniline in anhydrous dichloromethane.

-

Addition of Base and Acyl Chloride: To the stirred solution, add triethylamine. Cool the mixture to 0 °C using an ice bath. Slowly add benzoyl chloride dropwise to the reaction mixture. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain N-(3-Chlorophenyl)benzamide as a crystalline solid.[1]

Structural Analysis and Polymorphism

The three-dimensional structure of N-(3-Chlorophenyl)benzamide has been elucidated by single-crystal X-ray diffraction, revealing interesting conformational features and the existence of polymorphism.

Molecular Conformation

The conformation of the N-H bond relative to the chloro-substituent on the aniline ring is a key structural feature. In N-(3-Chlorophenyl)benzamide, the N-H bond is anti to the meta-chloro substituent.[1] This is in contrast to some other chlorinated benzanilides where a syn conformation is observed.[1]

The amide linkage (–NHCO–) is not coplanar with the aromatic rings. The dihedral angle between the amide group and the benzoyl ring is approximately 18.2°.[1]

Polymorphism

N-(3-Chlorophenyl)benzamide is known to exist in at least two polymorphic forms:

-

Orthorhombic form: This polymorph features a dihedral angle of 61.0° between the benzoyl and aniline rings.[1][4]

-

Monoclinic form: In this form, the two aromatic rings are significantly more coplanar, with a dihedral angle of 8.90°.[5]

This polymorphism is a critical consideration in drug development and materials science, as different crystal forms can exhibit distinct physical properties, including solubility and bioavailability.

Table 2: Crystallographic Data for the Orthorhombic Polymorph

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [5] |

| a (Å) | 9.3585 (2) | [1] |

| b (Å) | 9.7851 (2) | [1] |

| c (Å) | 25.1419 (6) | [1] |

| V (ų) | 2302.34 (9) | [1] |

| Z | 8 | [1] |

Intermolecular Interactions

In the solid state, molecules of N-(3-Chlorophenyl)benzamide are linked into one-dimensional chains along the crystallographic b-axis by intermolecular N—H···O hydrogen bonds.[1] This hydrogen bonding network is a significant factor in the stability of the crystal lattice.

Caption: Intermolecular hydrogen bonding in N-(3-Chlorophenyl)benzamide.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of N-(3-Chlorophenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the benzoyl and 3-chlorophenyl rings. A broad singlet corresponding to the amide proton (N-H) is anticipated further downfield (around 10.25 ppm in DMSO-d₆ for N-phenylbenzamide).[6]

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon (around 166 ppm for N-phenylbenzamide) and the aromatic carbons.[6] The carbon atoms attached to the chlorine and nitrogen atoms will show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of N-(3-Chlorophenyl)benzamide will exhibit characteristic absorption bands for the amide functional group. Key expected vibrations include:

-

N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹.

-

C=O stretch (Amide I band): A strong absorption band in the region of 1650-1680 cm⁻¹.

-

N-H bend (Amide II band): A band typically found around 1550 cm⁻¹.

-

C-Cl stretch: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N-(3-Chlorophenyl)benzamide is expected to show a prominent molecular ion peak (M⁺) at m/z 231 and 233 in an approximate 3:1 ratio, characteristic of the isotopic abundance of chlorine. Common fragmentation pathways for benzanilides involve cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 105) and the 3-chloroanilino radical cation or related fragments.[7]

Solubility Profile

Based on its chemical structure and data from related compounds like N-(2-chlorophenyl)benzamide, N-(3-Chlorophenyl)benzamide is expected to be poorly soluble in water due to the presence of two hydrophobic aromatic rings.[2] It is anticipated to be moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane.[2] The solubility can be influenced by temperature and the specific polymorphic form of the compound.

Safety and Handling

N-(3-Chlorophenyl)benzamide should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. An oral LD50 in rats has been reported as >500 mg/kg.

Recommended safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

N-(3-Chlorophenyl)benzamide is a well-defined chemical entity with interesting structural characteristics, including polymorphism. Its synthesis is straightforward via the Schotten-Baumann reaction. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering insights into its properties, synthesis, and characterization. Further investigation into its biological activities and material properties is warranted.

References

-

D. V. D., N.; A. A., P.; I. P., P.; G. D., I.; M. I., C.; A. D., T. N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank2024 , 2024(1), M1802. [Link]

-

Gowda, B. T.; Tokarčík, M.; Kožíšek, J.; Sowmya, B. P.; Fuess, H. N-(3-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online2008 , 64(2), o462. [Link]

-

Rodrigues, V. Z.; Herich, P.; Gowda, B. T.; Kožíšek, J. 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online2012 , 68(2), o499. [Link]

-

Supplementary Material for publications by The Royal Society of Chemistry. [Link]

-

Fleck, M.; Gowda, B. T. A monoclinic polymorph of N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online2011 , 67(12), o3246. [Link]

-

Gowda, B. T.; Foro, S.; Sowmya, B. P.; Fuess, H. 2-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online2008 , 64(6), o1300. [Link]

-

Moreno-Fuquen, R.; Ramirez-Montoya, W.; Aricapa-Giraldo, M. J.; Tellez, C. A.; Ellena, J. Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications2015 , 71(9), o674. [Link]

-

Gowda, B. T.; Tokarčík, M.; Kožíšek, J.; Sowmya, B. P.; Fuess, H. N-(3-Chlorophenyl)benzamide. ResearchGate2008 . [Link]

- Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.

-

ResearchGate. a Structure of 3,5-dichloro-N-(4-chlorophenyl) benzamide (4), showing... [Link]

-

Gowda, B. T.; Foro, S.; Sowmya, B. P.; Fuess, H. 2-Chloro-N-(2,3-dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online2008 , 64(6), o1299. [Link]

-

PubChem. Benzamide, N-(4-chlorophenyl)-. [Link]

-

Solubility of Things. N-(2-chlorophenyl)benzamide. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH)2023 . [Link]

-

Biological Magnetic Resonance Bank. Benzamide at BMRB. [Link]

-

ATB. N-(3-Chlorophenyl)benzamide | C13H10ClNO | MD Topology | NMR | X-Ray. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. N-(3-Chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A monoclinic polymorph of N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for N-(3-Chlorophenyl)benzamide: A Key Pharmaceutical Intermediate

Abstract

N-(3-Chlorophenyl)benzamide is a versatile chemical intermediate belonging to the benzanilide class of compounds. Its structural motif is a recurring feature in a variety of biologically active molecules, making it a valuable building block in medicinal chemistry and drug discovery.[1] The strategic placement of the chlorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[2] This document provides a comprehensive guide for researchers, encompassing the synthesis, purification, and characterization of N-(3-Chlorophenyl)benzamide, with a focus on the robust and widely applicable Schotten-Baumann reaction. The protocols are designed to be self-validating, with detailed explanations of the underlying chemical principles and integrated analytical checkpoints.

Introduction: The Significance of N-(3-Chlorophenyl)benzamide in Drug Development

Benzamides are a prominent class of compounds in pharmacology, known for a wide spectrum of biological activities.[3] The N-substituted benzamide core is present in drugs with applications ranging from antipsychotics and antiemetics to anticonvulsants.[3] N-(3-Chlorophenyl)benzamide serves as a crucial precursor for more complex molecules, where the benzamide linkage provides a stable scaffold and the chlorophenyl group offers a site for further functionalization or metabolic modulation.

The synthesis of this intermediate is most commonly achieved via the acylation of 3-chloroaniline with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, forms a stable amide bond and is known for its efficiency and reliability.[4][5] Understanding the nuances of this synthesis and the subsequent purification and characterization is fundamental for any researcher working with this scaffold.

Synthesis of N-(3-Chlorophenyl)benzamide via the Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides.[6] The reaction is typically performed in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This neutralization is critical as it drives the reaction equilibrium towards the formation of the desired amide product.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[4] This forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: The base (e.g., aqueous hydroxide or an organic base like pyridine) removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product along with water and a salt.[4][6]

Visual Workflow: From Synthesis to Characterization

Caption: Overall workflow for the synthesis and validation of N-(3-Chlorophenyl)benzamide.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7] Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9] Benzoyl chloride is corrosive and lachrymatory. 3-chloroaniline is toxic.

Protocol for Synthesis

This protocol is adapted from established methods for benzanilide synthesis.[1]

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Mmol | Eq. |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | 1.28 g | 10.0 | 1.0 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.20 mL (1.45 g) | 10.3 | 1.03 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75 mL | - | - |

| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | ~30 mL | ~75 | ~7.5 |

Procedure:

-

Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3-chloroaniline (1.28 g, 10.0 mmol) in 50 mL of dichloromethane (DCM).

-

Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring.

-

Addition of Base: Slowly add 30 mL of a 10% aqueous sodium hydroxide solution to the aniline solution. The mixture will be biphasic.

-

Preparation of Acyl Chloride Solution: In a separate, dry beaker, dissolve benzoyl chloride (1.20 mL, 10.3 mmol) in 25 mL of DCM.

-

Addition of Acyl Chloride: Transfer the benzoyl chloride solution to a dropping funnel and add it dropwise to the vigorously stirred biphasic mixture over 30 minutes. Maintain the internal temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material (3-chloroaniline) and the reaction mixture. The reaction is complete upon the disappearance of the starting amine.

Protocol for Workup and Purification

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic layer.

-

Aqueous Washes: Wash the organic layer sequentially with:

-

25 mL of 1 M HCl (to remove any unreacted amine).

-

25 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any unreacted benzoyl chloride).

-

25 mL of brine (saturated NaCl solution) (to remove excess water).

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

-

Recrystallization: Purify the crude product by recrystallization from hot ethanol.[1] Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Analytical Characterization and Data Interpretation

Validation of the synthesized N-(3-Chlorophenyl)benzamide is crucial. The following techniques are standard for confirming its identity and purity.[10]

Visualizing the Synthesis Reaction

Sources

- 1. A monoclinic polymorph of N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. byjus.com [byjus.com]

- 7. fishersci.com [fishersci.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from N-(3-Chlorophenyl)benzamide

Introduction

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas. Within this chemical class, N-(3-Chlorophenyl)benzamide serves as a particularly compelling starting point for derivative synthesis. Its structural and electronic properties, conferred by the strategically placed chlorine atom and the conformationally flexible amide linkage, provide a robust framework for generating novel bioactive compounds.

Derivatives of the N-phenylbenzamide core have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4] For instance, certain benzamides act as histone deacetylase (HDAC) inhibitors for cancer therapy, while others have shown efficacy against enteroviruses or function as potent enzyme inhibitors.[2][3][4]

This guide provides an in-depth exploration of the synthesis of bioactive derivatives from the N-(3-Chlorophenyl)benzamide scaffold. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices. We will cover the synthesis of the parent scaffold, strategic derivatization approaches, and the critical analytical methods required for structural validation, thereby providing a comprehensive roadmap for innovation in this promising area of drug discovery.

Section 1: The N-(3-Chlorophenyl)benzamide Scaffold: Physicochemical & Structural Insights

The therapeutic potential of any chemical scaffold is fundamentally linked to its three-dimensional structure and physicochemical properties. N-(3-Chlorophenyl)benzamide is no exception. Crystallographic studies have revealed that this molecule can exist in different polymorphic forms, with significant variation in the dihedral angle between the two phenyl rings—a factor that can profoundly influence receptor binding.[5][6] In one form, this angle is a nearly perpendicular 61.0°, while in another, it is a much more planar 8.9°.[5][6]